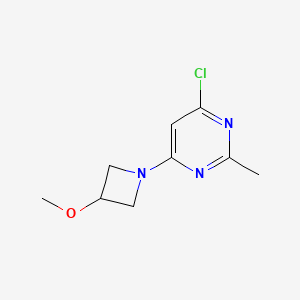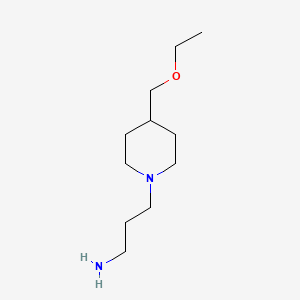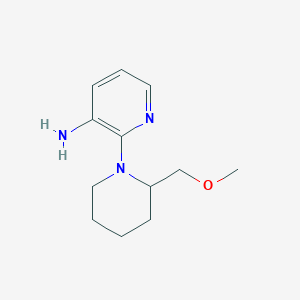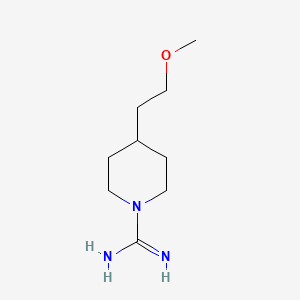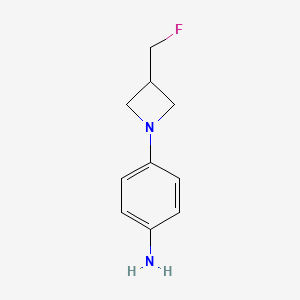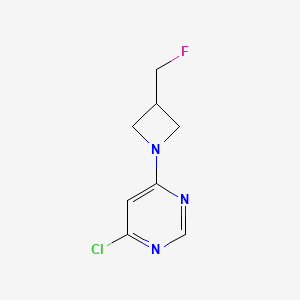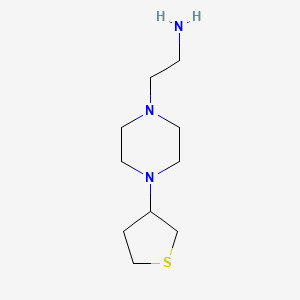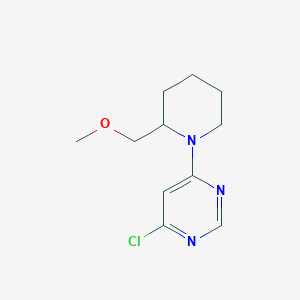
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine” is a synthetic pyrimidine derivative. Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant body of work has focused on the synthesis of pyrimidine derivatives and their evaluation for antimicrobial activities. For instance, compounds synthesized through the condensation of 2-amino-4-chloro-6-methoxypyrimidine with various aromatic aldehydes demonstrated potent antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans (Al-Masoudi et al., 2015). This study underscores the potential of pyrimidine derivatives as antimicrobial agents.
Antiviral Activity
Research into the antiviral activities of pyrimidine derivatives has yielded promising results. Certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, indicating their potential as antiretroviral agents (Hocková et al., 2003).
Anti-inflammatory and Analgesic Agents
Compounds derived from pyrimidine have been investigated for their anti-inflammatory and analgesic properties. Novel compounds synthesized from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, comparable to standard drugs (Abu‐Hashem et al., 2020). These findings suggest the therapeutic potential of pyrimidine derivatives in treating inflammation and pain.
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives on iron were evaluated using quantum chemical calculations and molecular dynamics simulations. This study revealed that certain derivatives could serve as effective corrosion inhibitors, providing insights into their potential industrial applications (Kaya et al., 2016).
Synthesis Techniques
Advancements in synthesis techniques, such as microwave-assisted synthesis, have been applied to the production of pyrimidine-containing compounds. These methods offer efficient pathways to generate compounds with potential antibacterial activity, showcasing the versatility of pyrimidine derivatives in drug development (Merugu, Ramesh, & Sreenivasulu, 2010).
Properties
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-7-9-4-2-3-5-15(9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPSIYZQQRPECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


